molecular formula C25H32N2O7S2 B285314 Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone

Katalognummer B285314
Molekulargewicht: 536.7 g/mol
InChI-Schlüssel: VAWUKJGDIPVWIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone, also known as BDA-410, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. This compound has been shown to target the heat shock protein 70 (Hsp70), which is overexpressed in many cancer cells and plays a critical role in tumor cell survival and proliferation.

Wirkmechanismus

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone targets the heat shock protein 70 (Hsp70), which is overexpressed in many cancer cells and plays a critical role in tumor cell survival and proliferation. Hsp70 is a chaperone protein that helps to fold and stabilize other proteins, including those involved in cell cycle regulation and apoptosis. Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone binds to the ATP-binding pocket of Hsp70, preventing its interaction with client proteins and leading to their degradation.
Biochemical and Physiological Effects:
Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth and metastasis in preclinical models. In addition, Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. These findings suggest that Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone may have potential as a therapeutic agent for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone is its specificity for Hsp70, which may reduce the risk of off-target effects. In addition, Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone has been shown to be well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. However, one limitation of Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone is its poor solubility, which may limit its bioavailability and efficacy in vivo.

Zukünftige Richtungen

For research on Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone include optimization of its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in vivo. In addition, further studies are needed to investigate the potential use of Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone in human cancer patients.

Synthesemethoden

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone can be synthesized using a multi-step process that involves the reaction of 3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl)boronic acid with 4-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 4-bromo-2-fluorobenzene to yield the final product.

Wissenschaftliche Forschungsanwendungen

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer. In addition, Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. These findings suggest that Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone may have potential as a therapeutic agent for cancer treatment.

Eigenschaften

Molekularformel

C25H32N2O7S2

Molekulargewicht

536.7 g/mol

IUPAC-Name

bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone

InChI

InChI=1S/C25H32N2O7S2/c1-17-13-26(14-18(2)33-17)35(29,30)23-9-5-7-21(11-23)25(28)22-8-6-10-24(12-22)36(31,32)27-15-19(3)34-20(4)16-27/h5-12,17-20H,13-16H2,1-4H3

InChI-Schlüssel

VAWUKJGDIPVWIK-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CC(OC(C4)C)C

Kanonische SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CC(OC(C4)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.